1-(3,4-Dihydroxyphenyl)hex-1-en-3-one

説明

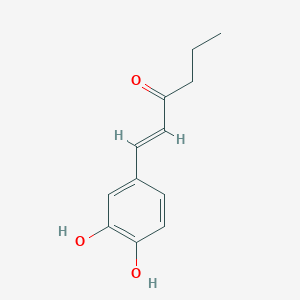

1-(3,4-Dihydroxyphenyl)hex-1-en-3-one is a phenolic compound characterized by a six-carbon enone chain (C6) conjugated with a 3,4-dihydroxyphenyl group. Its molecular formula is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol (exact mass: 206.0943). Key identifiers include CAS numbers 121501-47-1 (E-isomer) and 136944-25-7, along with database IDs such as CHEMBL4862006 and DTXSID50871500 .

特性

CAS番号 |

121501-47-1 |

|---|---|

分子式 |

C12H14O3 |

分子量 |

206.24 g/mol |

IUPAC名 |

(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one |

InChI |

InChI=1S/C12H14O3/c1-2-3-10(13)6-4-9-5-7-11(14)12(15)8-9/h4-8,14-15H,2-3H2,1H3/b6-4+ |

InChIキー |

VLSRREFUCSCODC-GQCTYLIASA-N |

SMILES |

CCCC(=O)C=CC1=CC(=C(C=C1)O)O |

異性体SMILES |

CCCC(=O)/C=C/C1=CC(=C(C=C1)O)O |

正規SMILES |

CCCC(=O)C=CC1=CC(=C(C=C1)O)O |

同義語 |

1-Hexen-3-one, 1-(3,4-dihydroxyphenyl)- (9CI) |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one typically involves the condensation of 3,4-dihydroxybenzaldehyde with a suitable aliphatic ketone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

化学反応の分析

Types of Reactions

(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The enone group can be reduced to form the corresponding alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of halogenated or nitrated derivatives.

科学的研究の応用

(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

作用機序

The mechanism of action of (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the enone group can act as an electrophile in Michael addition reactions. These interactions can modulate biological pathways and exert therapeutic effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 1-(3,4-Dihydroxyphenyl)hex-1-en-3-one with analogous phenolic ketones, focusing on structural variations, physicochemical properties, and reported bioactivities.

Chain Length and Saturation

a. 1-(3,4-Dihydroxyphenyl)hexan-1-one

- Molecular Formula : C₁₂H₁₆O₃.

- Key Differences : Absence of the α,β-unsaturated system reduces conjugation and electron delocalization.

- Properties: Crystallographic studies reveal hydrogen-bonded infinite layers in its solid state, suggesting higher stability compared to the enone derivative .

b. 1-(3,4-Dihydroxyphenyl)-5-hydroxy-3-decanone

- Structure : A longer 10-carbon chain with an additional hydroxyl group at position 3.

- Molecular Formula : C₁₆H₂₄O₄.

- The 5-hydroxy group introduces additional hydrogen-bonding sites .

Substituent Variations

a. Butein (1-(2,4-Dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-2-propen-1-one)

- Structure: A chalcone with two aromatic rings connected by a propenone bridge.

- Molecular Formula : C₁₅H₁₂O₅.

- Key Differences: Extended π-conjugation across the propenone bridge enhances UV absorption and radical scavenging capacity.

b. 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)-heptan-3-one

- Structure: A heptanone chain with a 4-hydroxyphenyl substituent at position 5.

- Molecular Formula : C₁₉H₂₂O₅.

- Key Differences : The additional aromatic group may enhance binding to hydrophobic enzyme pockets, as observed in anti-inflammatory assays using Alnus sibirica extracts .

Functional Group Modifications

a. (3R)-3-Acetoxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane

- Structure : A heptane chain with an acetoxy group at position 3.

- Molecular Formula : C₂₂H₂₈O₆.

- Such derivatives are studied for enhanced metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。